Hdac-IN-51

Description

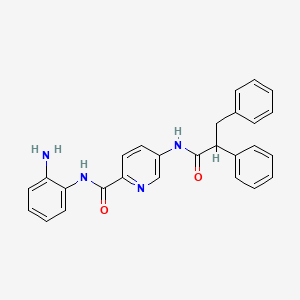

Structure

3D Structure

Properties

Molecular Formula |

C27H24N4O2 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-(2-aminophenyl)-5-(2,3-diphenylpropanoylamino)pyridine-2-carboxamide |

InChI |

InChI=1S/C27H24N4O2/c28-23-13-7-8-14-24(23)31-27(33)25-16-15-21(18-29-25)30-26(32)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-16,18,22H,17,28H2,(H,30,32)(H,31,33) |

InChI Key |

FUOLFAHJLGZFME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Foundational & Exploratory

Hdac-IN-51: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hdac-IN-51 is a potent pan-histone deacetylase (HDAC) inhibitor demonstrating significant anti-cancer properties. This document provides a comprehensive overview of the mechanism of action of this compound in cancer cells, with a focus on its impact on cell cycle progression, apoptosis, and microRNA expression. The information presented herein is synthesized from preclinical data to serve as a technical guide for research and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of multiple histone deacetylase enzymes. By blocking the activity of these enzymes, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylation landscape results in the transcriptional regulation of key genes involved in critical cellular processes, ultimately leading to the suppression of cancer cell growth and survival. The primary outcomes of this compound activity in cancer cells are the induction of cell cycle arrest and the activation of the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound against various HDAC isoforms and cancer cell lines.

Table 1: this compound Inhibitory Activity against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.353 |

| HDAC2 | 0.431 |

| HDAC3 | 0.515 |

| HDAC10 | 0.32 |

| HDAC11 | 85.4 |

Table 2: this compound Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.54 |

| HCT116 | Colorectal Carcinoma | 0.56 |

| A549 | Lung Carcinoma | 1.35 |

Signaling Pathways

This compound triggers a cascade of molecular events that culminate in cell cycle arrest and apoptosis. The key signaling pathways affected are detailed below.

Cell Cycle Arrest Pathway

This compound induces a G1 phase cell cycle arrest in cancer cells.[1] This is primarily achieved through the upregulation of the cyclin-dependent kinase inhibitor p21. The increased expression of p21 leads to the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression from the G1 to the S phase. Concurrently, this compound promotes the downregulation of Cyclin D1, a key protein for G1 phase progression.[1]

Apoptosis Induction Pathway

This compound activates the intrinsic apoptotic pathway through the modulation of BCL-2 family proteins. It upregulates the expression of the pro-apoptotic proteins BAX and BAK, while simultaneously downregulating the anti-apoptotic protein BCL-2.[1] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.

microRNA Modulation

This compound has been shown to down-regulate the expression of several anti-apoptotic microRNAs in U937 leukemia cells.[1] These include miR-17-5p, miR-18-5p, miR-19b-3p, miR-20a-5p, and miR-21-5p.[1] The suppression of these miRNAs likely contributes to the upregulation of pro-apoptotic proteins and the overall induction of apoptosis.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay

A common method to determine the anti-proliferative effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with this compound.

Apoptosis Assay

Apoptosis induction by this compound can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Gene and miRNA Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) is used to measure the changes in mRNA and miRNA expression levels upon this compound treatment.

Conclusion

This compound is a promising anti-cancer agent that functions as a pan-HDAC inhibitor. Its mechanism of action involves the induction of G1 cell cycle arrest and apoptosis, mediated by the modulation of key regulatory proteins and anti-apoptotic microRNAs. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for various cancers.

References

Hdac-IN-51: A Technical Guide to its HDAC Isoform Selectivity and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the histone deacetylase (HDAC) inhibitor, Hdac-IN-51. It details the inhibitor's selectivity for various HDAC isoforms, outlines the experimental protocols used for its characterization, and explores its impact on cellular signaling pathways.

Core Target Profile: HDAC Isoform Selectivity

This compound has been identified as a potent inhibitor of several histone deacetylase isoforms. Its inhibitory activity, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates a degree of selectivity among the different HDAC classes.

Quantitative Inhibition Data

The following table summarizes the IC50 values of this compound against a panel of HDAC isoforms, providing a clear comparison of its potency.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.353 |

| HDAC2 | 0.431 |

| HDAC3 | 0.515 |

| HDAC10 | 0.32 |

| HDAC11 | 85.4 |

Data sourced from Di Bello E, et al. Eur J Med Chem. 2022.[1]

Mechanism of Action and Cellular Impact

This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs, leading to an increase in the acetylation of histone and non-histone proteins. This alteration in protein acetylation status subsequently influences gene expression and various cellular processes. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.[1] The inhibitor's effects include the upregulation of p21, BAX, and BAK mRNA expression, and the downregulation of cyclin D1 and BCL-2.[1] Furthermore, it modulates the expression of microRNAs involved in apoptosis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling cascade affected by HDAC inhibitors in cancer and a typical workflow for evaluating the efficacy of a compound like this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and similar HDAC inhibitors.

HDAC Activity/Inhibition Assay (Fluorometric)

This assay quantifies the enzymatic activity of HDAC isoforms and the inhibitory potency of compounds like this compound.

-

Principle: A fluorogenic substrate, typically an acetylated peptide linked to a fluorescent reporter, is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developer enzyme to cleave the substrate, releasing the fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.

-

Materials:

-

Recombinant human HDAC isoforms (HDAC1, 2, 3, 10, 11)

-

Fluorogenic HDAC substrate

-

HDAC assay buffer

-

Developer enzyme

-

This compound (or other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme solution to each well.

-

Add the serially diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified pre-incubation period (e.g., 15 minutes).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for the reaction time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer enzyme solution.

-

Incubate at room temperature for a short period (e.g., 15 minutes).

-

Measure the fluorescence intensity using a plate reader (e.g., excitation/emission wavelengths of 360/460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

-

Principle: Cells are fixed and their DNA is stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content. A flow cytometer measures the fluorescence of a large population of cells, allowing for the quantification of cells in each phase of the cell cycle.

-

Materials:

-

Cancer cell line (e.g., U937 leukemia cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant DNA dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

References

Navigating Apoptotic Pathways: A Technical Guide to Histone Deacetylase Inhibitors

Disclaimer: The compound "Hdac-IN-51" is not found in the current scientific literature. This guide will therefore focus on the well-established class of molecules to which it likely belongs: Histone Deacetylase (HDAC) inhibitors (HDACi). The principles, pathways, and methodologies described herein are representative of the actions of HDACi in inducing apoptosis.

Introduction: HDAC Inhibitors as Inducers of Apoptosis

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have emerged as promising therapeutics in oncology.[1] By preventing the removal of acetyl groups from histones and other non-histone proteins, HDACi alter chromatin structure and gene expression, leading to various cellular responses including cell cycle arrest, differentiation, and, most notably, programmed cell death or apoptosis.[2][3][4] Tumor cells often exhibit a higher sensitivity to HDACi-induced apoptosis compared to normal cells, a selectivity that is fundamental to their therapeutic potential.[4]

HDAC inhibitors modulate a complex network of signaling pathways to execute apoptosis. Their primary mechanism involves altering the transcriptional landscape of the cell, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.[3][5][6] This guide provides a detailed overview of the core signaling pathways activated by HDAC inhibitors in the induction of apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this field.

Core Signaling Pathways in HDACi-Induced Apoptosis

HDAC inhibitors trigger apoptosis through two main, interconnected signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[7][8]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of HDACi-induced cell death.[7] It is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak, Bim, Bid, Bmf) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[2] HDAC inhibitors disrupt the balance between these proteins in favor of apoptosis.[5][6]

Mechanism of Activation:

-

Transcriptional Regulation: HDACi treatment leads to the increased expression of pro-apoptotic BH3-only proteins like Bim, Bid, and Bmf.[3][7]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of pro-apoptotic Bcl-2 family proteins at the mitochondria leads to the formation of pores in the outer mitochondrial membrane.

-

Apoptosome Formation: This permeabilization allows the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[9]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[2]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[7][10] HDAC inhibitors can sensitize cancer cells to extrinsic apoptosis by upregulating the expression of these key components.[11][12]

Mechanism of Activation:

-

Upregulation of Death Receptors and Ligands: HDACi can increase the expression of death receptors like TRAIL-R1 (DR4) and TRAIL-R2 (DR5), as well as their cognate ligand, TRAIL.[3][11][13]

-

DISC Formation: Ligand binding to the death receptors promotes the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[10]

-

Initiator Caspase Activation: Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through cleavage.

-

Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate executioner caspases (caspase-3 and -7). Alternatively, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria, linking the extrinsic pathway to the intrinsic pathway and amplifying the apoptotic signal.[10]

Quantitative Data on HDACi-Induced Apoptosis

The following tables summarize representative quantitative data for well-characterized HDAC inhibitors, illustrating their potency in reducing cell viability and inducing apoptosis in various cancer cell lines.

Table 1: IC50 Values of Selected HDAC Inhibitors

| HDAC Inhibitor | Cell Line | Assay Type | Incubation Time (h) | IC50 Value | Reference |

| Romidepsin | Hut-78 (T-cell lymphoma) | MTT | 48 | 3.87 nM | [14] |

| Karpas-299 (T-cell lymphoma) | MTT | 48 | 0.44 nM | [14] | |

| Neuroblastoma Cell Lines (various) | MTT/MTS | 72 | 1 - 6.5 ng/mL | [15] | |

| OCI-AML3 (AML) | Cell Titer Glo | 72 | ~1.8 nM | [16] | |

| Panobinostat | HDLM-2 (Hodgkin lymphoma) | MTS | 72 | ~15 nM | [17] |

| L-428 (Hodgkin lymphoma) | MTS | 72 | ~20 nM | [17] | |

| KM-H2 (Hodgkin lymphoma) | MTS | 72 | ~30 nM | [17] | |

| JJN3 (Multiple Myeloma) | Cell Titer Glo | 48 | 13 nM | [18] | |

| KMM1 (Multiple Myeloma) | Cell Titer Glo | 48 | 25 nM | [18] | |

| Vorinostat | SW-982 (Synovial Sarcoma) | Cell Viability | 72 | ~2 µM | [19] |

| SW-1353 (Chondrosarcoma) | Cell Viability | 72 | ~2.5 µM | [19] |

Table 2: Apoptosis Induction by Selected HDAC Inhibitors

| HDAC Inhibitor | Cell Line | Concentration | Time (h) | % Apoptotic Cells (Annexin V+) | Assay Method | Reference |

| Vorinostat | A375 (Melanoma) | 2.5 µM | 24 | 4.5% | DNA Fragmentation | [20] |

| A375 (Melanoma) | 5 µM | 24 | 8.5% | DNA Fragmentation | [20] | |

| A375 (Melanoma) | 10 µM | 24 | 10.8% | DNA Fragmentation | [20] | |

| Panobinostat | Neuroblastoma Cell Lines | Variable | 48 | Dose-dependent increase in Sub-G1 | PI Staining | [21] |

| Romidepsin | Neuroblastoma Cell Lines | IC80 | 24 | Significant increase in Sub-G1 | PI Staining | [15] |

Visualizing the Molecular Pathways and Workflows

Signaling Pathways of HDACi-Induced Apoptosis

References

- 1. m.youtube.com [m.youtube.com]

- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC inhibitors induce tumor-cell-selective pro-apoptotic transcriptional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Intrinsic and extrinsic apoptotic pathway signaling as determinants of histone deacetylase inhibitor antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. Histone Deacetylase Inhibitors Sensitize TRAIL-Induced Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The histone deacetylase inhibitor romidepsin synergizes with lenalidomide and enhances tumor cell death in T-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ashpublications.org [ashpublications.org]

- 18. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

Hdac-IN-51: A Technical Guide to G1/S Phase Cell Cycle Arrest Induction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hdac-IN-51, a potent histone deacetylase (HDAC) inhibitor, and its mechanism of inducing cell cycle arrest at the G1/S phase transition. This document details the underlying signaling pathways, presents key quantitative data, and outlines the experimental protocols for evaluating its efficacy.

Core Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1][2] In various cancers, HDACs are often overexpressed, contributing to uncontrolled cell proliferation.[2][3]

This compound functions as an HDAC inhibitor, preventing the deacetylation of histones. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of otherwise silenced genes.[1] A key outcome of this transcriptional activation is the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1 and p27KIP1.[3][4][5] These proteins play a pivotal role in halting the cell cycle.[5][6]

The progression from the G1 to the S phase of the cell cycle is tightly regulated by the activity of cyclin-CDK complexes, specifically Cyclin D/CDK4/6 and Cyclin E/CDK2. The retinoblastoma protein (pRb) is a key substrate of these complexes. In its hypophosphorylated state, pRb binds to the E2F transcription factor, preventing the expression of genes required for S phase entry.[7] The activation of Cyclin D/CDK4/6 and Cyclin E/CDK2 leads to the hyperphosphorylation of pRb, its dissociation from E2F, and subsequent transcription of S phase genes.

By upregulating p21 and p27, this compound inhibits the activity of these cyclin-CDK complexes, thus preventing the phosphorylation of pRb and keeping it in its active, growth-suppressive state.[3][4] This ultimately leads to a block at the G1/S checkpoint, preventing cells from entering the DNA synthesis phase and thereby inhibiting proliferation.[6]

Quantitative Data Summary

The following table summarizes key quantitative data for representative HDAC inhibitors, providing a comparative context for the potential efficacy of this compound.

| HDAC Inhibitor | Target HDACs | IC50 Values | Cell Line | Effect | Reference |

| Vorinostat (SAHA) | Pan-HDAC | ~50 nM (HDAC1) | Various | G1/S Arrest, Apoptosis | [8][9] |

| Belinostat | Pan-HDAC | ~27 nM (HDAC1) | Various | G1/S Arrest | [8] |

| Entinostat | Class I HDACs | ~490 nM (HDAC1) | Various | G1 Arrest | [8] |

| Mocetinostat | Class I HDACs | ~170 nM (HDAC1) | Various | G1/S Arrest | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow for its evaluation.

Caption: this compound signaling pathway leading to G1/S arrest.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Retinoblastoma protein - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-51 and the Regulation of Tumor Suppressor Genes: A Technical Guide

Disclaimer: No specific therapeutic agent with the identifier "Hdac-IN-51" is prominently documented in publicly available scientific literature. This guide, therefore, will address the core principles of tumor suppressor gene regulation by utilizing data from well-characterized, potent, broad-spectrum histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA). These agents serve as functional archetypes for the mechanistic actions of a hypothetical "this compound," providing a robust framework for understanding its potential biological effects.

Executive Summary

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy by altering the expression of genes involved in cell cycle control and apoptosis. A key mechanism of their anti-tumor activity is the reactivation of silenced tumor suppressor genes. This document provides a detailed technical overview of the molecular mechanisms by which a representative pan-HDAC inhibitor, "this compound," is proposed to regulate the pivotal tumor suppressor genes p53 and p21. It includes quantitative data on gene and protein expression changes, detailed experimental protocols for assessing these effects, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] In the context of chromatin, this deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to gene promoters and resulting in transcriptional repression.[1] Many tumor suppressor genes are silenced in cancer cells through this epigenetic mechanism.

"this compound," as a pan-HDAC inhibitor, is designed to block the activity of Class I and II HDACs. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin state that facilitates the transcription of previously silenced tumor suppressor genes.[1] Furthermore, "this compound" can also directly acetylate non-histone proteins, including transcription factors and cell cycle regulators, further influencing their activity and stability.[1]

Regulation of the p53 Tumor Suppressor

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress. In some cancer types, while p53 itself is not mutated, its function is impaired. HDAC inhibitors can reactivate the p53 pathway through multiple mechanisms.

Increased p53 Acetylation and Stability

"this compound" can directly increase the acetylation of p53 at various lysine residues. This acetylation is significant as it can prevent the ubiquitination and subsequent proteasomal degradation of p53, leading to its stabilization and accumulation within the cell.

Enhanced p53 Transcriptional Activity

Acetylated p53 exhibits enhanced DNA binding and transcriptional activity, leading to the increased expression of its downstream target genes, most notably p21.

Upregulation of the p21 Cip1/Waf1 Cell Cycle Inhibitor

The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor and a primary downstream target of p53. Its induction leads to cell cycle arrest, providing time for DNA repair or, alternatively, initiating apoptosis.

p53-Dependent Induction of p21

The primary mechanism of p21 upregulation by "this compound" is through the activation of the p53 pathway.[2] Stabilized and activated p53 binds to the p21 promoter, driving its transcription.

p53-Independent Induction of p21

In cancer cells with mutated or deficient p53, "this compound" can still induce p21 expression. This occurs through the direct hyperacetylation of histones at the p21 promoter, making it accessible to other transcription factors that can drive its expression.[3]

Quantitative Data on Gene and Protein Expression

The following tables summarize the quantitative effects of representative pan-HDAC inhibitors on p53 and p21 expression in various cancer cell lines.

Table 1: Effect of SAHA on p53 and p21 Expression

| Cell Line | Treatment | Fold Change p53 (protein) | Fold Change p21 (protein) | Fold Change p21 (mRNA) | Reference |

| HaCaT | 2 µM SAHA (24h) | Decrease | Increase | Not Specified | [3] |

| SW480 | 2 µM SAHA (24h) | Decrease | Increase | Not Specified | [3] |

| HepG2 | 10 µM SAHA (32h) | ~2-fold increase | Not Specified | Not Specified | |

| PaCa44 | SAHA | Not Specified | Upregulation | Not Specified | [4] |

Table 2: Effect of Trichostatin A (TSA) on p21 Expression

| Cell Line | Treatment | Fold Change p21 (mRNA) | Reference |

| MCF-7 | 100 nM TSA (48h) | Significant Increase | [5] |

| Neuroblastoma (LAN-1) | TSA (IC50) | Significant Increase | [6] |

| Glioblastoma (GBM-29) | TSA (IC50) | Significant Increase | [6] |

| Hepatocellular Carcinoma (SMMC7721) | TSA (IC50) | Significant Increase | [6] |

Detailed Experimental Protocols

Western Blot Analysis for p53 and p21 Protein Expression

This protocol outlines the procedure for quantifying changes in p53 and p21 protein levels following treatment with "this compound".

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HepG2) at a suitable density and allow them to adhere overnight. Treat the cells with "this compound" at various concentrations and for different time points. Include a vehicle-treated control group.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Normalize the protein concentrations for all samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, acetyl-p53, and p21 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically analyze the bands and normalize the protein of interest to the loading control to determine the relative fold change in expression.[5]

Quantitative Real-Time PCR (qRT-PCR) for p21 mRNA Expression

This protocol details the steps to measure the relative changes in p21 mRNA levels.

-

Cell Culture and Treatment: Treat cells with "this compound" as described in the Western Blot protocol.

-

RNA Extraction: After treatment, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Check: Measure the RNA concentration and assess its purity using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qRT-PCR: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the p21 gene. Also, include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle-treated control.[7]

Visualization of Signaling Pathways and Workflows

Signaling Pathway of "this compound" in Tumor Suppressor Regulation

Caption: "this compound" signaling pathway leading to cell cycle arrest.

Experimental Workflow for Assessing "this compound" Efficacy

Caption: Workflow for evaluating "this compound" effects on tumor suppressors.

Conclusion

The hypothetical pan-HDAC inhibitor "this compound" is posited to exert potent anti-tumor effects through the robust reactivation of critical tumor suppressor pathways, primarily centered around p53 and its downstream effector, p21. By inducing histone hyperacetylation and direct acetylation of p53, "this compound" can lead to increased expression of p21, resulting in cell cycle arrest and providing a strong rationale for its development as a cancer therapeutic. The experimental methodologies and conceptual frameworks presented in this guide offer a comprehensive approach for the preclinical evaluation of "this compound" and other novel HDAC inhibitors.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAHA/5-AZA Enhances Acetylation and Degradation of mutp53, Upregulates p21 and Downregulates c-Myc and BRCA-1 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trichostatin A reverses epithelial-mesenchymal transition and attenuates invasion and migration in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]

- 7. Trichostatin A Suppresses EGFR Expression through Induction of MicroRNA-7 in an HDAC-Independent Manner in Lapatinib-Treated Cells - PMC [pmc.ncbi.nlm.nih.gov]

Hdac-IN-51: A Technical Guide to a Selective Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hdac-IN-51, a potent and selective inhibitor of histone deacetylases (HDACs). This document details its inhibitory activity, mechanism of action, and the experimental protocols utilized for its characterization, serving as a valuable resource for researchers in oncology and drug discovery.

Core Efficacy and Selectivity Profile

This compound demonstrates potent inhibitory activity against several Class I and IIb histone deacetylases, with a notable selectivity profile. Its efficacy extends to the inhibition of cancer cell proliferation through the induction of cell cycle arrest and apoptosis.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (μM) |

| HDAC10 | 0.32 |

| HDAC1 | 0.353 |

| HDAC2 | 0.431 |

| HDAC3 | 0.515 |

| HDAC11 | 85.4 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) after 48h |

| K562 | Chronic Myeloid Leukemia | 0.54 |

| HCT116 | Colon Carcinoma | 0.56 |

| A549 | Lung Carcinoma | 1.35 |

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis

This compound exerts its anti-cancer effects by modulating key cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis). This is achieved through the altered expression of critical regulatory proteins and microRNAs.

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound induced apoptosis signaling pathway.

In U937 leukemia cells, treatment with this compound leads to an increase in the mRNA expression of the cyclin-dependent kinase inhibitor p21, and the pro-apoptotic proteins BAX and BAK. Conversely, it down-regulates the expression of cyclin D1 and the anti-apoptotic protein BCL-2. Furthermore, this compound down-regulates several anti-apoptotic microRNAs, including miR-17-5p, miR-18-5p, miR-19b-3p, miR-20a-5p, and miR-21-5p.

Experimental Protocols

The following sections detail the standard methodologies for the key experiments used to characterize the activity of this compound.

Experimental Workflow for this compound Characterization

The logical flow of experiments to characterize a novel HDAC inhibitor like this compound is depicted below.

An In-depth Technical Guide to the Discovery and Synthesis of Hdac-IN-51

Disclaimer: Publicly available information regarding the discovery and synthesis of a specific molecule designated "Hdac-IN-51" (CAS 3026728-28-6) is limited. This guide provides a comprehensive overview based on the available data for this compound and supplements it with representative methodologies and established principles from the broader field of histone deacetylase (HDAC) inhibitor discovery and development, particularly focusing on hydroxamic acid-based inhibitors.

Introduction to this compound

This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer. This compound belongs to the hydroxamic acid class of HDAC inhibitors, which are characterized by a hydroxamate group that chelates the zinc ion in the active site of HDAC enzymes, thereby inhibiting their activity.

Initial biological evaluations have demonstrated that this compound exhibits inhibitory activity against several HDAC isoforms and possesses anti-proliferative effects against various cancer cell lines. Its mechanism of action is understood to involve the induction of cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoform | IC50 (µM) |

| HDAC1 | 0.353 |

| HDAC2 | 0.431 |

| HDAC3 | 0.515 |

| HDAC10 | 0.32 |

| HDAC11 | 85.4 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 0.54 |

| HCT116 | Colorectal Carcinoma | 0.56 |

| A549 | Lung Carcinoma | 1.35 |

Discovery and Synthesis

While the specific discovery details of this compound are not extensively documented in public literature, the general approach to discovering novel hydroxamic acid-based HDAC inhibitors involves a well-established workflow.

Discovery Workflow

The discovery of novel HDAC inhibitors like this compound typically follows a structured process that begins with identifying a lead compound and optimizing its structure to enhance potency, selectivity, and drug-like properties.

Synthesis of this compound (Representative Synthesis)

A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed. However, based on its chemical structure as a hydroxamic acid derivative, a plausible synthetic route can be proposed. The following is a representative synthesis for a generic N-hydroxy-N'-phenyl-octanediamide, a structural analog that shares key features with many hydroxamic acid-based HDAC inhibitors.

Scheme 1: Representative Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor

Experimental Protocol (Representative):

-

Esterification of Suberic Acid: Suberic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) and heated under reflux to produce the methyl ester of suberanilic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Amidation to form the Hydroxamic Acid: The purified methyl ester is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until completion. The final product, N-hydroxy-N'-phenyl-octanediamide, is then isolated and purified, typically by recrystallization or column chromatography.

Experimental Protocols for Biological Evaluation

The following are detailed, representative protocols for the key experiments used to characterize the biological activity of HDAC inhibitors like this compound.

HDAC Enzyme Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of the compound against specific HDAC isoforms.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Prepare serial dilutions of this compound in DMSO. Prepare a solution of a fluorogenic HDAC substrate (e.g., Fluor de Lys®) and the respective recombinant human HDAC enzyme.

-

Assay Procedure: In a 96-well black microplate, add the reaction buffer, the HDAC enzyme, and the serially diluted this compound or DMSO vehicle control. Incubate for 10 minutes at 37°C.

-

Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Develop Signal: Add the developer solution (containing a protease that cleaves the deacetylated substrate to release a fluorescent signal) to each well. Incubate for 15 minutes at room temperature.

-

Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the anti-proliferative activity of the compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., K562, HCT116, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO vehicle control and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the effect of the compound on cell cycle progression.

Protocol:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at different concentrations for a defined period.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Signaling Pathways

HDAC inhibitors, including this compound, exert their anti-cancer effects by modulating various signaling pathways that control cell cycle progression and apoptosis.

Cell Cycle Arrest Pathway

Inhibition of HDACs leads to the accumulation of acetylated histones, resulting in a more open chromatin structure. This allows for the transcription of tumor suppressor genes, such as p21^(WAF1/CIP1). The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that binds to and inactivates cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Apoptosis Induction Pathway

HDAC inhibition can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). Increased expression of death receptors (e.g., FAS, DR5) on the cell surface can also be triggered, leading to caspase activation and programmed cell death.

This technical guide provides a framework for understanding the discovery, synthesis, and biological evaluation of the HDAC inhibitor this compound. Further research and publication of primary data will be necessary to provide a more complete and specific profile of this compound.

An In-depth Technical Guide on the Role of PCI-34051 in Epigenetic Modification

Disclaimer: Initial searches for "Hdac-IN-51" did not yield specific information on a molecule with that designation. Therefore, this guide focuses on a well-characterized, potent, and selective Histone Deacetylase 8 (HDAC8) inhibitor, PCI-34051 , to provide a comprehensive technical overview as requested.

This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the epigenetic modifier PCI-34051. It covers its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathways.

Core Mechanism of Action

PCI-34051 is a potent and highly selective inhibitor of HDAC8, a class I histone deacetylase.[1][2][3] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms, the selectivity of PCI-34051 for HDAC8 allows for a more targeted investigation of the specific roles of this enzyme in cellular processes.[4] Its mechanism of action in certain cancer types, particularly T-cell lymphomas, is unique as it induces apoptosis through a pathway involving Phospholipase C-gamma 1 (PLCγ1) activation and subsequent calcium-induced mitochondrial cytochrome c release, rather than through direct histone hyperacetylation. PCI-34051 has also been shown to possess anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines like IL-1β.[5]

Quantitative Data Summary

The following tables summarize the quantitative data available for PCI-34051, showcasing its potency and selectivity.

Table 1: Inhibitory Activity of PCI-34051 against HDAC Isoforms

| HDAC Isoform | IC50 | Ki | Selectivity Fold (over HDAC8) |

| HDAC8 | 10 nM | 10 nM | 1 |

| HDAC1 | 4 µM | >200-fold | |

| HDAC6 | 2.9 µM | >200-fold | |

| HDAC2 | >50 µM | >1000-fold | |

| HDAC3 | >50 µM | >1000-fold | |

| HDAC10 | 13 µM | >1000-fold |

Data sourced from multiple references.[1][3][5]

Table 2: Cellular Activity of PCI-34051

| Cell Line | Assay Type | Parameter | Value |

| Jurkat (T-cell leukemia) | Apoptosis Induction | EC50 | 2.4 µM |

| HuT78 (T-cell lymphoma) | Apoptosis Induction | EC50 | 4 µM |

| LAN1 (Neuroblastoma) | Growth Inhibition | GI50 | 3.9 µM |

| OVCAR-3 (Ovarian Cancer) | Growth Inhibition | GI50 | 6 µM |

| LPS-stimulated PBMCs | Cytokine Secretion | IC50 (for IL-1β) | 1 µM |

Data sourced from multiple references.[1][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for the characterization of PCI-34051 are provided below.

1. HDAC Isozyme Inhibition Assay (In Vitro)

-

Objective: To determine the inhibitory concentration (IC50) of PCI-34051 against various HDAC isoforms.

-

Methodology:

-

The assay is performed in a 96-well plate format with a final reaction volume of 100 µL.

-

The reaction buffer consists of 50 mM HEPES, 100 mM KCl, and 0.001% Tween-20 at pH 7.4, supplemented with varying concentrations of bovine serum albumin (0-0.05%).

-

Recombinant HDAC enzyme is pre-incubated with various concentrations of PCI-34051 for 15 minutes.

-

The reaction is initiated by the addition of a fluorogenic substrate, such as Acetyl-Gly-Ala-(N-acetyl-Lys)-amino-4-methylcoumarin, to a final concentration of 25-100 µM.

-

Trypsin is added to a final concentration of 50 nM to act as a developer, cleaving the deacetylated substrate to release a fluorescent signal.

-

The fluorescence is measured kinetically using a fluorescence plate reader.

-

The IC50 values are calculated from the dose-response curves.[1]

-

2. Cell Growth Inhibition Assay

-

Objective: To determine the concentration of PCI-34051 that inhibits cell growth by 50% (GI50).

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of PCI-34051.

-

After a 72-hour incubation period, cell viability is assessed using an MTS assay.

-

The absorbance is read at the appropriate wavelength.

-

The GI50 is calculated from the dose-response curve using a four-parameter logistic equation.[1]

-

3. Apoptosis Assay

-

Objective: To quantify the induction of apoptosis in cells treated with PCI-34051.

-

Methodology:

-

Cells are treated with the desired concentration of PCI-34051 for a specified period (e.g., 48 hours).

-

Both adherent and floating cells are collected.

-

Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive) is determined.

-

4. Cytokine Secretion Assay

-

Objective: To measure the effect of PCI-34051 on the secretion of inflammatory cytokines.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.

-

Cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of PCI-34051.

-

After an incubation period, the cell culture supernatant is collected.

-

The concentration of secreted cytokines (e.g., IL-1β, TNFα, IL-6) is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for each cytokine.

-

The IC50 for the inhibition of cytokine secretion is determined from the dose-response curve.[5]

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows associated with PCI-34051.

Caption: Mechanism of PCI-34051-induced apoptosis in T-cell malignancies.

Caption: A generalized workflow for determining HDAC inhibitory activity.

References

An In-depth Technical Guide to NCH-51: A Novel Histone Deacetylase Inhibitor and its Impact on Non-Histone Protein Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, primarily in oncology, by modulating the acetylation status of both histone and non-histone proteins. This guide focuses on NCH-51, a novel non-hydroxamate HDAC inhibitor, which has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. While the user's query mentioned "Hdac-IN-51," our comprehensive search indicates this is likely a typographical error for NCH-51, the compound this report will detail. This document provides a technical overview of NCH-51's mechanism of action, its known effects on non-histone protein acetylation, and detailed protocols for key experimental procedures to study its activity.

Introduction to NCH-51

NCH-51 is a potent, non-hydroxamate histone deacetylase inhibitor that has shown greater efficacy in inducing apoptosis in lymphoid malignant cells compared to the well-characterized HDAC inhibitor, suberoylanilide hydroxamic acid (SAHA)[1][2]. Its unique chemical structure and mechanism of action make it a compound of interest for further investigation in cancer therapeutics and other diseases where HDAC dysregulation is implicated.

Mechanism of Action

NCH-51 exerts its biological effects through the inhibition of histone deacetylases, leading to the hyperacetylation of both histone and non-histone protein targets. This altered acetylation landscape disrupts various cellular processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Induction of Apoptosis

NCH-51 is a potent inducer of apoptosis in a variety of lymphoid malignant cell lines[1][2]. Mechanistically, NCH-51 treatment leads to the activation of the extrinsic and intrinsic apoptotic pathways, characterized by the activation of caspase-8, caspase-9, and the executioner caspase-3[1][3].

Regulation of Gene Expression

Similar to other HDAC inhibitors, NCH-51 modulates the expression of genes involved in cell cycle control and apoptosis. Notably, it upregulates the expression of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest[1][4]. Concurrently, it downregulates the expression of several anti-apoptotic proteins, including survivin, Bcl-w, and c-FLIP[1][2].

Induction of Reactive Oxygen Species (ROS)

A distinguishing feature of NCH-51's mechanism is the induction of reactive oxygen species (ROS)[1][3]. While SAHA treatment leads to a continuous decline in ROS levels, NCH-51 causes a sustained increase in ROS, contributing to its cytotoxic effects. The upregulation of antioxidant proteins such as peroxiredoxin 1 and 2, and glutathione S-transferase, is also observed, likely as a cellular response to the increased oxidative stress[1][3].

HIV-1 Latency Activation

In the context of HIV-1, NCH-51 has been shown to activate latent gene expression. It achieves this by reducing the occupancy of HDAC1 at the HIV-1 promoter, leading to histone hyperacetylation and the recruitment of positive transcription factors. This activity is mediated through the Sp1 transcription factor binding sites in the long terminal repeat (LTR) of the virus[5].

Effects on Non-Histone Protein Acetylation

While comprehensive quantitative acetylomics data for NCH-51 is not yet publicly available, current research points to several key non-histone protein targets whose function is modulated by NCH-51-induced hyperacetylation. These proteins are primarily involved in the regulation of apoptosis and cellular stress responses.

Table 1: Known Non-Histone Protein Targets and Cellular Processes Affected by NCH-51

| Target Protein/Process | Cellular Function | Effect of NCH-51 | Reference(s) |

| Apoptosis Regulators | |||

| Survivin | Inhibition of apoptosis, regulation of mitosis | Downregulation of expression | [1][2] |

| Bcl-w | Anti-apoptotic | Downregulation of expression | [1][2] |

| c-FLIP | Inhibition of caspase-8 activation | Downregulation of expression | [1][2] |

| Cell Cycle Regulators | |||

| p21WAF1/CIP1 | Cyclin-dependent kinase inhibitor | Upregulation of expression | [1][4] |

| Stress Response Proteins | |||

| Peroxiredoxin 1 & 2 | Antioxidant enzymes | Upregulation of expression | [1][3] |

| Glutathione S-transferase | Detoxification of xenobiotics and ROS | Upregulation of expression | [1][3] |

| Transcription Factors | |||

| Sp1 | Regulation of gene expression | Implicated in NCH-51 mediated HIV-1 LTR activation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of NCH-51 on non-histone protein acetylation and cellular pathways.

Cell Culture and NCH-51 Treatment

-

Cell Lines: Lymphoid malignant cell lines (e.g., Jurkat, U266), NCI-H460 (non-small cell lung cancer), MDA-MB-231 (breast cancer), or other relevant cancer cell lines.

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

NCH-51 Preparation: Dissolve NCH-51 (CAS: 848354-66-5) in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C. Dilute the stock solution in culture medium to the desired final concentration for experiments. A typical effective concentration (EC50) for growth inhibition is in the range of 1.1 - 9.5 µM[4].

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight (for adherent cells). Replace the medium with fresh medium containing NCH-51 or a vehicle control (DMSO) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

Quantitative Proteomics for Acetylation Profiling

To identify and quantify changes in non-histone protein acetylation following NCH-51 treatment, a mass spectrometry-based quantitative proteomics approach is recommended.

-

Protein Extraction and Digestion:

-

Harvest NCH-51-treated and control cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate, to preserve acetylation marks).

-

Quantify protein concentration using a BCA assay.

-

Perform in-solution or in-gel digestion of proteins with trypsin.

-

-

Enrichment of Acetylated Peptides:

-

Use a commercially available anti-acetyllysine antibody-based enrichment kit to specifically isolate acetylated peptides from the total peptide mixture.

-

-

LC-MS/MS Analysis:

-

Analyze the enriched acetylated peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with a nano-liquid chromatography system.

-

Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

-

Identify and quantify acetylated peptides by searching against a relevant protein database.

-

Perform statistical analysis to determine significant changes in acetylation levels between NCH-51-treated and control samples.

-

Chromatin Immunoprecipitation (ChIP) Assay

To investigate the effect of NCH-51 on the association of HDACs and acetylated histones with specific gene promoters.

-

Cross-linking and Chromatin Preparation:

-

Treat cells with NCH-51 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonically shear the chromatin to obtain DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight with an antibody specific for an HDAC (e.g., HDAC1) or an acetylated histone mark (e.g., acetyl-H3).

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the cross-links by heating.

-

Purify the DNA using a spin column.

-

-

Analysis:

-

Quantify the amount of immunoprecipitated DNA by qPCR using primers specific for the promoter region of a target gene (e.g., p21).

-

Caspase Activity Assay

To measure the activation of caspases in response to NCH-51 treatment.

-

Principle: Utilize a fluorogenic substrate containing a caspase-specific peptide sequence (e.g., DEVD for caspase-3/7) conjugated to a fluorescent reporter molecule. Cleavage of the substrate by active caspases releases the fluorophore, resulting in a measurable increase in fluorescence.

-

Procedure:

-

Treat cells with NCH-51 for various time points.

-

Lyse the cells to release cellular contents.

-

Add the caspase substrate to the cell lysate.

-

Incubate to allow for substrate cleavage.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Reactive Oxygen Species (ROS) Detection Assay

To measure the intracellular accumulation of ROS induced by NCH-51.

-

Principle: Use a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Treat cells with NCH-51 for the desired duration.

-

Incubate the cells with H2DCFDA.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity of DCF using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by NCH-51.

Caption: Overview of NCH-51's mechanism of action.

Caption: Apoptosis signaling pathway induced by NCH-51.

Caption: General experimental workflow for studying NCH-51.

Conclusion

NCH-51 is a promising novel HDAC inhibitor with a distinct mechanism of action that includes the induction of apoptosis and sustained ROS production in cancer cells. While its effects on histone acetylation are a primary mode of action, the modulation of non-histone protein acetylation is critical for its therapeutic potential. Further research, particularly comprehensive quantitative acetylomics studies, will be invaluable in fully elucidating the spectrum of non-histone protein targets of NCH-51 and refining its clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate this compelling anti-cancer agent.

References

- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets [escholarship.org]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.kr]

- 5. aurogene.eu [aurogene.eu]

Methodological & Application

Application Note: Quantitative Analysis of Histone Acetylation Using Hdac-IN-51 via Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction: Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The acetylation state of histones is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2] HDAC inhibitors are a class of compounds that block the action of HDACs, leading to an accumulation of acetylated histones, which in turn alters chromatin structure and gene transcription.[3][4] Hdac-IN-51 is a potent HDAC inhibitor, and this application note provides a detailed protocol for quantifying its effects on histone acetylation in cultured cells using Western blotting.

Data Presentation

Treatment of cells with this compound is expected to cause a dose-dependent increase in the acetylation of histone H3 and H4 at various lysine residues. The following table provides a representative summary of quantitative data obtained from Western blot analysis of histone acetylation in a human cancer cell line treated with this compound for 24 hours. Densitometry analysis of the bands corresponding to acetylated histones is normalized to the total histone loading control.

| Treatment Group | Concentration (nM) | Acetyl-Histone H3 (Normalized Intensity) | Acetyl-Histone H4 (Normalized Intensity) |

| Vehicle Control (DMSO) | 0 | 1.0 | 1.0 |

| This compound | 10 | 1.8 | 2.1 |

| This compound | 50 | 3.5 | 4.2 |

| This compound | 100 | 5.2 | 6.8 |

Signaling Pathway

The diagram below illustrates the mechanism of histone acetylation and the role of HDAC inhibitors like this compound. HATs transfer acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more open chromatin structure that is permissive for transcription. HDACs remove these acetyl groups, resulting in a condensed chromatin state and transcriptional repression. This compound inhibits the activity of HDACs, leading to an accumulation of acetylated histones and subsequent changes in gene expression.

Caption: Mechanism of Histone Acetylation and HDAC Inhibition.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for analyzing histone acetylation after treatment with this compound.

Caption: Western Blot Workflow for Histone Acetylation Analysis.

Detailed Experimental Protocol

This protocol is optimized for the analysis of histone acetylation in cultured mammalian cells treated with this compound.

Materials and Reagents

-

Cell Culture: Adherent or suspension mammalian cells

-

This compound: Stock solution in DMSO

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN₃. Supplement with 5 mM sodium butyrate to inhibit HDAC activity during extraction.

-

0.2 N Hydrochloric Acid (HCl)

-

2 M Sodium Hydroxide (NaOH)

-

1X LDS Sample Buffer

-

1M DTT

-

MES SDS Running Buffer

-

Transfer Buffer

-

Tris-Buffered Saline with 0.1% Tween 20 (TBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST

-

-

Antibodies:

-

Primary antibodies: Rabbit anti-acetyl-Histone H3, Rabbit anti-acetyl-Histone H4, Mouse anti-Histone H3 (loading control)

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

-

Equipment:

-

Cell culture incubator and hoods

-

Centrifuge

-

Sonicator (optional)

-

SDS-PAGE and Western blot apparatus

-

Chemiluminescence imaging system

-

Procedure

-

Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 nM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).

-

Histone Extraction (Acid Extraction Method): a. Harvest cells and wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate. b. Resuspend the cell pellet in TEB (10^7 cells/mL) and lyse on ice for 10 minutes with gentle agitation. c. Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant. d. Wash the nuclei pellet with half the volume of TEB and centrifuge again. e. Resuspend the nuclear pellet in 0.2 N HCl at a density of 4x10^7 nuclei/mL. f. Acid extract the histones overnight at 4°C with gentle rotation. g. Centrifuge at 650 x g for 10 minutes at 4°C to pellet cellular debris. h. Transfer the supernatant containing the histones to a new tube and neutralize the HCl with 1/10 volume of 2 M NaOH.

-

Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford assay, as per the manufacturer's instructions.

-

SDS-PAGE: a. For each sample, prepare 1-5 µg of histone extract diluted in 1X LDS sample buffer supplemented with 100 mM DTT. b. Heat the samples at 95°C for 5 minutes. c. Load the samples onto a 15% Bis-Tris polyacrylamide gel. A higher percentage gel is recommended for better resolution of low molecular weight histones.[5] d. Run the gel in MES SDS running buffer at 200 V for approximately 35-45 minutes, or until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Due to the small size of histones, reduce the transfer time to prevent over-transfer.[6]

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[7] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To quantify the results, use densitometry software to measure the band intensity for the acetylated histone. Normalize this value to the intensity of the corresponding total histone H3 or H4 band to account for any loading differences.[8]

References

- 1. Acetylated Histone Quantification Assay, Histone Post-translational Modification Analysis - Epigenetics [epigenhub.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Histone Modification [labome.com]

- 7. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]

- 8. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hdac-IN-51 in Immunofluorescence Studies of HDAC Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction to HDAC Localization and the Role of Hdac-IN-51

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histones and other proteins. Their subcellular localization—be it in the nucleus, cytoplasm, or associated with chromatin—is tightly regulated and dictates their function and interaction with various substrates.[1][2][3] Dysregulation of HDAC localization is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HDACs significant therapeutic targets.[2]

HDAC inhibitors (HDACi) are a class of drugs that interfere with the activity of these enzymes. A key aspect of characterizing a novel HDACi, such as the hypothetical this compound, is to understand its impact on the subcellular distribution of HDAC proteins. Changes in HDAC localization upon treatment with an inhibitor can provide insights into its mechanism of action and potential therapeutic effects. For instance, some HDAC inhibitors have been shown to induce a shift of HDAC1 from being chromatin-bound to being present in the cytoplasm.[1] This application note provides a framework and detailed protocols for investigating the effects of this compound on HDAC localization using immunofluorescence.

Data Presentation: Quantifying the Effect of this compound on HDAC1 Subcellular Localization

To quantitatively assess the impact of this compound on HDAC localization, researchers can perform immunofluorescence staining and analyze the fluorescence intensity in different cellular compartments. The following table presents a hypothetical data summary from such an experiment, illustrating the dose-dependent effect of this compound on the nuclear-to-cytoplasmic ratio of HDAC1 in a cancer cell line.

| This compound Concentration (nM) | Mean Nuclear Fluorescence Intensity (A.U.) | Mean Cytoplasmic Fluorescence Intensity (A.U.) | Nuclear/Cytoplasmic Ratio |

| 0 (Vehicle Control) | 1500 | 300 | 5.0 |

| 10 | 1350 | 450 | 3.0 |

| 50 | 1100 | 650 | 1.7 |

| 100 | 800 | 800 | 1.0 |

| 500 | 600 | 900 | 0.67 |

This table clearly demonstrates a shift in HDAC1 localization from the nucleus to the cytoplasm with increasing concentrations of this compound, providing a quantitative measure of the inhibitor's effect.

Experimental Protocols

Immunofluorescence Protocol for HDAC Localization

This protocol outlines the steps for staining cells to visualize the subcellular localization of HDAC proteins following treatment with this compound.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

-

Primary antibody against the HDAC of interest (e.g., anti-HDAC1)

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period.

-

Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[4]

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.[5]

-

Washing: Repeat the washing step as in step 3.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Repeat the washing step as in step 3.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.[4]

-